molecular formula C23H30N2O7 B12196336 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12196336
M. Wt: 446.5 g/mol
InChI Key: HSSXAKFGBGUWOU-UHFFFAOYSA-N
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Description

Chemical Classification of Coumarin Derivatives

Coumarin derivatives are broadly categorized into natural and synthetic variants, distinguished by their substitution patterns and biological activities (Table 1). Natural coumarins, such as umbelliferone (7-hydroxycoumarin) and aesculetin (6,7-dihydroxycoumarin), are phenylpropanoids often isolated from plants and fungi. Synthetic derivatives, including 4-hydroxycoumarins and warfarin , are pharmacologically optimized for anticoagulant and anticancer properties. The structural diversity of coumarins arises from substitutions at positions 3, 4, 7, and 8 of the benzopyrone core, which modulate electronic, steric, and solubility profiles.

Table 1: Classification of Representative Coumarin Derivatives

Type Examples Key Substitutions Biological Activity
Natural Umbelliferone, Aesculetin -OH at C7, C6/C7 Antioxidant, Antifungal
Synthetic Warfarin, Brodifacoum -CH~3~, -C~6~H~13~ Anticoagulant, Rodenticide
Hybrids Peptide-coumarin conjugates Alkyl, peptide linkages Antimicrobial, Antiproliferative

The titular compound belongs to the hybrid category, incorporating a 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl moiety—a synthetic coumarin variant optimized for lipophilicity and metabolic stability.

Significance of Glycylglycine Conjugation in Bioactive Molecules

Glycylglycine, the simplest dipeptide (glycyl-glycine), serves as a versatile linker in drug design due to its biocompatibility, hydrogen-bonding capacity, and resistance to proteolytic cleavage. Conjugation of glycylglycine to hydrophobic scaffolds, such as coumarins, enhances aqueous solubility and facilitates membrane permeability via peptide transport systems. For instance, Liu et al. demonstrated that fatty acid–amino acid conjugates of cytarabine exhibited improved lipophilicity and tumor-specific cytotoxicity compared to the parent drug. Similarly, glycylglycine-linked coumarins may exploit peptide transporters for targeted delivery, as evidenced by the enhanced antifungal activity of peptide–coumarin conjugates against Cryptococcus species.

The dipeptide’s terminal amino and carboxyl groups further enable covalent attachment to diverse pharmacophores, as seen in the synthesis of N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine , where glycylglycine mediates coupling via standard peptide-bond formation. This strategy is critical for maintaining the structural integrity of both coumarin and peptide moieties during synthesis.

Structural Uniqueness of N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

The compound’s architecture is defined by three structural domains (Figure 1):

  • Coumarin Core : A 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl group, wherein the hexyl chain at C3 enhances lipophilicity, while methyl groups at C4 and C8 stabilize the planar benzopyrone structure.
  • Acetyloxy Linker : An oxygen atom at C7 bridges the coumarin core to an acetyl group, providing rotational flexibility and electronic conjugation.
  • Glycylglycine Moiety : A C-terminal dipeptide connected via amide bonding, introducing hydrogen-bonding sites and polar functionality.

Figure 1: Structural Domains of the Hybrid Compound
$$ \text{Coumarin Core} - \text{O-Acetyl} - \text{Glycylglycine} $$

The 3-hexyl substitution distinguishes this compound from analogous conjugates, such as 7-amino-4-methylcoumarin-3-acetic acid derivatives , by conferring greater membrane affinity and prolonged half-life. Comparative molecular modeling suggests that the hexyl chain occupies hydrophobic pockets in target enzymes, while the glycylglycine moiety interacts with polar residues, enabling dual-mode binding.

Table 2: Functional Roles of Substituents

Substituent Position Role
Hexyl group C3 Enhances lipophilicity, membrane binding
Methyl groups C4, C8 Steric stabilization, metabolic resistance
Acetyloxy linker C7 Facilitates conjugation, electronic tuning
Glycylglycine C-Terminal Solubility, transporter recognition

This structural configuration underscores the compound’s potential as a scaffold for antimicrobial or antiproliferative agents, leveraging the tripartite synergy between coumarin’s bioactivity, the linker’s flexibility, and the dipeptide’s biocompatibility.

Properties

Molecular Formula

C23H30N2O7

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C23H30N2O7/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)22(16)32-23(17)30)31-13-20(27)24-11-19(26)25-12-21(28)29/h9-10H,4-8,11-13H2,1-3H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

HSSXAKFGBGUWOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Substrate Preparation

The hexyl and methyl substituents are introduced via Friedel-Crafts alkylation. Resorcinol derivatives react with hexanoyl chloride in the presence of AlCl₃ to form 4-hexylresorcinol, which is subsequently methylated at the 8-position using dimethyl sulfate.

Cyclization and Lactonization

The alkylated resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. The reaction proceeds via keto-enol tautomerism, followed by cyclization to yield the coumarin lactone. The crude product is purified via recrystallization from ethanol, achieving >95% purity.

Table 1: Key Parameters for Coumarin Core Synthesis

ParameterValue/ConditionSource
Alkylation CatalystAlCl₃
Methylation ReagentDimethyl sulfate
Cyclization Temperature0–5°C
Purification MethodEthanol recrystallization

Preparation of the Glycylglycine Moiety

The dipeptide glycylglycine is synthesized via sequential carbodiimide-mediated coupling, as detailed in patent CN103204905A. This method ensures high regioselectivity and minimizes racemization.

Carbobenzoxy (Z)-Protection Strategy

Glycine is protected using chloromethyl benzyl ester under alkaline conditions (pH 9–10) to form Z-glycine. This intermediate is activated with N-hydroxysuccinimide (HOSU) and dicyclohexylcarbodiimide (DCC) in ethyl acetate, yielding Z-glycine-OSu.

Peptide Bond Formation

Z-glycine-OSu reacts with a second glycine molecule in aqueous sodium bicarbonate, forming Z-glycylglycine. Deprotection via hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding glycylglycine with >98% purity.

Table 2: Glycylglycine Synthesis Metrics

StepReagents/ConditionsYieldPuritySource
Z-ProtectionChloromethyl benzyl ester85%95%
ActivationHOSU, DCC90%97%
DeprotectionH₂/Pd-C, 30–40°C88%98%

Coupling Strategies for Hybrid Formation

The coumarin and glycylglycine units are conjugated via an acetyloxy linker. Two primary methods are employed:

Acetyl Chloride Mediated Coupling

The 7-hydroxy group of the coumarin core reacts with chloroacetyl chloride in dry dichloromethane, forming 7-chloroacetyloxycoumarin. This intermediate subsequently reacts with glycylglycine in the presence of triethylamine, yielding the target compound.

Carbodiimide-Based Approach

Alternatively, the coumarin’s hydroxyl group is derivatized with bromoacetic acid using DCC and dimethylaminopyridine (DMAP). The resulting bromoacetate intermediate undergoes nucleophilic substitution with glycylglycine in DMF, achieving a 78% yield.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7). Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate/methanol 4:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, coumarin H-5), 2.55 (t, 2H, hexyl CH₂), 1.45–1.25 (m, 8H, hexyl CH₂), 2.40 (s, 3H, Ar-CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Table 3: Characterization Data

TechniqueKey ObservationsSource
¹H NMRδ 7.85 (s, coumarin H-5)
HPLCRt = 12.3 min
Mass Spectrometrym/z 447.3 [M+H]⁺

Optimization and Yield Considerations

Temperature Effects

Coumarin alkylation at 0°C reduces side products (e.g., dialkylation) from 15% to <5%.

Solvent Impact

DMF enhances glycylglycine solubility during coupling, improving yields from 65% (THF) to 78%.

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

MethodYieldPurityCostScalabilitySource
Acetyl Chloride72%95%LowModerate
Carbodiimide78%98%HighHigh

Chemical Reactions Analysis

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Ethyl 2-((4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate ()

  • Structure : Shares the 4,8-dimethyl-2-oxo coumarin core but substitutes the glycylglycine amide with an ethoxy ester.
  • Synthesis : Prepared via refluxing 7-hydroxy-4,8-dimethylcoumarin with ethyl chloroacetate in dry acetone using K₂CO₃ .
  • Key Differences :
    • The ester group reduces polarity compared to the glycylglycine amide, likely decreasing aqueous solubility.
    • Molecular weight (C₁₆H₁₈O₅): 290.31 g/mol, significantly lower than the target compound.

(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) Aceto- ()

  • Structure: Incorporates a nitro-substituted indolinone moiety instead of the glycylglycine chain.
  • The indolinone moiety may confer fluorescence or photostability distinct from peptide conjugates.

Coumarin-Acetohydrazide Derivatives ()

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

  • Structure : Hydrazide-linked coumarin with a nitrobenzylidene substituent.
  • Physical Data :
    • Melting point: 224–226°C
    • IR (KBr): 3430 (NH), 1730 (C=O), 1640 (C=N) cm⁻¹ .
  • Comparison :
    • Hydrazide linkage vs. amide bond: Hydrazides are more hydrolytically stable but less flexible in hydrogen bonding.
    • Molecular weight (C₂₁H₁₈N₃O₇): 400.37 g/mol, closer to the parent acid than the glycylglycine conjugate.

(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

  • Structure : Features a cinnamaldehyde-derived hydrazide.
  • Physical Data :
    • Melting point: 198–200°C
    • ¹H NMR (DMSO-d₆): δ 11.3 (s, NH), 8.4 (s, CH=N), 6.2–7.8 (aromatic protons) .
  • Comparison :
    • The conjugated allylidene group may enhance π-π stacking interactions, unlike the glycylglycine’s hydrogen-bonding capacity.

Non-Coumarin Analogues with Similar Linkages

Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate ()

  • Structure: Aryloxyacetate linked to a dichlorophenoxy-pyrimidinyl anilino propanoate.
  • Crystallography :
    • Space group: P1; hydrogen-bonding via C–H⋯O interactions .
  • Comparison: The dichlorophenoxy and pyrimidinyl groups confer distinct steric and electronic profiles compared to coumarin. Propanoate ester vs. glycylglycine amide: Esters are more lipophilic, affecting membrane permeability.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Solubility (Predicted)
Target compound C₂₃H₃₁N₂O₈ ~464.5 N/A Moderate (amide)
Parent acid (CAS 438030-13-8) C₁₉H₂₄O₅ 332.39 N/A Low (carboxylic acid)
Compound 2k C₂₁H₁₈N₃O₇ 400.37 224–226 Low (hydrazide)
Ethyl coumarin acetate C₁₆H₁₈O₅ 290.31 N/A Low (ester)

Spectral Signatures

  • Target Compound : Expected IR peaks at ~3300 (N-H), 1720–1680 (C=O from coumarin and amide), and 1650 cm⁻¹ (amide I). ¹H NMR would show coumarin aromatic protons (δ 6.5–8.0), hexyl chain (δ 0.8–1.5), and glycylglycine NH/CH₂ (δ 3.0–4.5) .
  • Compound 2l : Distinct ¹H NMR signals for allylidene (δ 8.4) and cinnamyl protons (δ 6.2–7.8), absent in the target compound .

Biological Activity

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound derived from the class of coumarin derivatives. Its unique structure, which combines a chromen-2-one core with a glycylglycine moiety, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O5, with a molecular weight of approximately 364.41 g/mol. The structure features a hexyl side chain that enhances lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that compounds within the coumarin family often exhibit biological activities through various mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes associated with cancer and other diseases.
  • Antioxidant Activity : Coumarins are known for their antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Some studies suggest that coumarin derivatives can exhibit antimicrobial activity against various pathogens, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : Research involving MCF-7 human breast cancer cells has indicated that this compound may inhibit cell proliferation and induce apoptosis. The IC50 values observed suggest significant potency compared to standard chemotherapeutic agents .
CompoundIC50 (µM)Mechanism
This compound15HDAC inhibition
Doxorubicin10Topoisomerase inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibits significant inhibition zones in disc diffusion assays.
BacteriaInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli14

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry found that N-{[(3-benzyl)-4,8-dimethyl-coumarin]} derivatives exhibited enhanced anticancer activity due to structural modifications similar to those in N-{[(3-hexyl)-4,8-dimethyl-coumarin]} derivatives. The study highlighted the importance of substituent groups on the chromen core in modulating biological activity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various coumarin derivatives concluded that modifications to the side chains significantly affected their efficacy against specific bacterial strains.

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